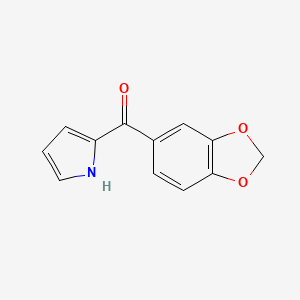
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodioxole ring fused with a pyrrole moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
The synthesis of 1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone typically involves several steps:
Starting Materials: The synthesis begins with the preparation of pyrrole-derived α,β-alkynyl ketones.
Sonogashira Cross-Coupling: This step introduces different groups into the alkyne.
Pyrazole Formation: The reaction between α,β-alkynyls and hydrazine monohydrate forms pyrazoles.
Cyclization: Gold-catalyzed cyclization of pyrazoles by alkyne groups.
Final Cyclization: The final cyclization step is carried out using sodium hydride (NaH).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone undergoes various chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, where functional groups are replaced with others.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research has explored its potential as an anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1,3-Benzodioxol-5-yl(1h-pyrrol-2-yl)methanone can be compared with similar compounds such as:
3-(1,3-Benzodioxol-5-yl)-5-(3-bromophenyl)-1H-pyrazole: Known for its use in neurodegenerative disease research.
(E)-3-(1,3-Benzodioxol-5-yl)acrylaldehyde: Utilized in organic synthesis.
1-[5-(1,3-Benzodioxol-5-yl)-3-(2-furyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone: Employed in medicinal chemistry.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
CAS No. |
35667-12-0 |
|---|---|
Molecular Formula |
C12H9NO3 |
Molecular Weight |
215.20 g/mol |
IUPAC Name |
1,3-benzodioxol-5-yl(1H-pyrrol-2-yl)methanone |
InChI |
InChI=1S/C12H9NO3/c14-12(9-2-1-5-13-9)8-3-4-10-11(6-8)16-7-15-10/h1-6,13H,7H2 |
InChI Key |
YGDPVRWIDZITIB-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC=CN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















